l-Isoasparagine
Overview
Description
l-Isoasparagine is an aspartic 1-amide and a L-aspartic acid derivative . It is an enantiomer of a D-aspartic 1-amide .
Synthesis Analysis
There are studies that have reported the synthesis of isoasparagine from β-benzyl aspartate .
Chemical Reactions Analysis
l-Isoasparagine is involved in various chemical reactions .
Physical And Chemical Properties Analysis
l-Isoasparagine has a molecular weight of 132.12 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 4 . It also has a Rotatable Bond Count of 3 .
Scientific Research Applications
Formation of isoaspartyl peptide bonds (isoAsp) is a common form of non-enzymatic degradation of peptides and proteins under mild conditions. It occurs most readily at Asn-Gly, Asn-Ser, and Asp-Gly sequences and can decrease the biological activity of a protein pharmaceutical, alter its susceptibility to proteolytic degradation, and elicit autoimmunity (Aswad, Paranandi, & Schurter, 2000).
Deamidation generates L-aspartic acid (L-Asp), D-aspartic acid (D-Asp), L-isoaspartic acid (L-isoAsp), or D-isoaspartic acid (D-isoAsp) residues. The Asp and isoAsp isoforms are difficult to resolve using mass spectrometry since they have the same mass and fragmentation pattern in MS/MS. Mixed mode electrostatic-interaction modified hydrophilic interaction liquid chromatography (emHILIC) coupled to high-resolution mass spectrometry is being developed to address these analytical challenges (Sze, JebaMercy, & Ngan, 2020).
The formation of isoAsp sites may sometimes have a useful function, such as a novel mechanism for intentional modification of protein structure (Reissner & Aswad, 2003).
Isoasparagine is a distinct taxonomic marker in some species of Characeae. Its presence or absence can be used to differentiate species within this family, suggesting its importance in taxonomic classification (Sakano, Kasaki, & Tazawa, 1989).
Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides shows that one of the most frequent modifications in proteins and peptides is the deamidation of asparagine, leading to a mixture of forms with L-isoaspartyl dominating. This spontaneous isomerization affects organism physiology and can be analyzed using mass spectrometry (Yang & Zubarev, 2010).
Eukaryotic protein carboxyl methyltransferases exhibit specificity for l-isoaspartyl sequences. The specificity of this enzyme implies that it may play a key role in the degradation or repair of deamidation-damaged proteins (Aswad & Johnson, 1987).
Safety And Hazards
Future Directions
There are ongoing studies on the use of l-Asparaginase, an enzyme that hydrolyses the amino acid asparagine into aspartic acid and ammonia, as an efficient and safe anti-cancer therapy . The design of optimized l-Asparaginase molecules provides opportunities to overcome unwanted toxicities . An additional challenge to broader application of l-Asparaginases is how cells can counter the pharmacological effect of this drug and the identification of l-Asparaginases resistance mechanisms .
properties
IUPAC Name |
(3S)-3,4-diamino-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3/c5-2(4(6)9)1-3(7)8/h2H,1,5H2,(H2,6,9)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLJIHNCYNOQEQ-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
l-Isoasparagine | |
CAS RN |
28057-52-5 | |
Record name | Isoasparagine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028057525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ISOASPARAGINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9ANT46A26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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